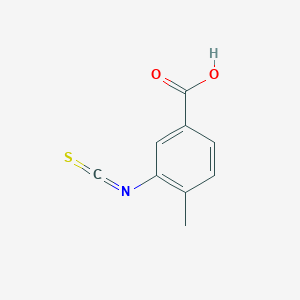

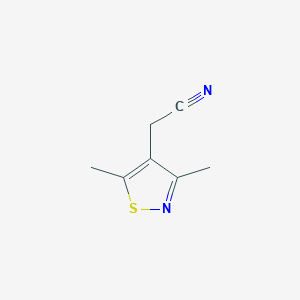

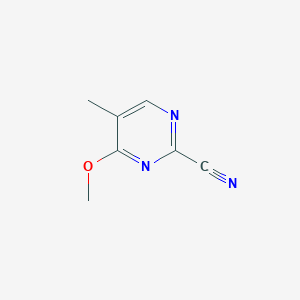

4-Methoxy-5-methylpyrimidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-5-methylpyrimidine-2-carbonitrile is a compound that has been explored in various studies for its unique chemical structure and properties. It is related to pyrimidine derivatives, which are of significant interest in the field of organic chemistry due to their applications in various domains including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves multi-component reactions and novel protocols. For instance, a study by Jukić et al. (2010) detailed the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using Vilsmeier–Haack chlorination. Another example is the work by Tranfić et al. (2011) on synthesizing a hydrazino pyridine derivative from a similar chloropyridine compound.

Molecular Structure Analysis

Structural analysis of these compounds often involves X-ray diffraction methods, as demonstrated in the studies by Jukić et al. (2010) and Tranfić et al. (2011). These methods provide insights into the crystalline structure and the molecular configuration of the compounds.

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a range of chemical reactions, including ring-opening and closure reactions, as explored in a study by Halim and Ibrahim (2022). The chemical reactivity and stability of these compounds are often determined using theoretical and experimental methods, including spectroscopy and quantum chemical calculations.

Scientific Research Applications

Chemical Synthesis and Reactivity

- Synthesis of Pyridine and Pyrimidine Derivatives : Research demonstrates the versatility of 4-methoxy-5-methylpyrimidine-2-carbonitrile in synthesizing a variety of heterocyclic compounds. For instance, its reactivity with sodium methoxide has been used to confirm the position of the cyano group, leading to the synthesis of dimethoxy-methylpyrimidines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals H. Yamanaka, 1958. Similarly, the compound has served as a starting material for the creation of pyrido[2,3-d]pyrimidines, indicating its utility in constructing complex nitrogen-containing rings Francisco Perandones, J. Soto, 1998.

Structural and Spectroscopic Analysis

- X-ray Diffraction and Spectroscopy : Detailed structural analysis through X-ray diffraction has been conducted on derivatives of 4-methoxy-5-methylpyrimidine-2-carbonitrile, showcasing its role in understanding molecular geometry and interactions within crystalline materials. This analysis is pivotal in the design of materials with specific optical or electronic properties Marina Tranfić et al., 2011. Additionally, spectroscopic techniques have revealed insights into the electronic structure and reactivity of these compounds, which are essential for their application in various scientific domains Marijana Jukić et al., 2010.

Applications in Material Science and Corrosion Inhibition

- Corrosion Inhibition : Compounds derived from 4-methoxy-5-methylpyrimidine-2-carbonitrile have been studied for their potential as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Research shows that these derivatives can significantly enhance the resistance of metals to corrosion, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors M. Yadav et al., 2016.

Antibacterial Activity

- Synthesis of Bioactive Compounds : The chemical has been utilized as a precursor in synthesizing novel heterocyclic compounds with significant antibacterial activity. Such research is vital for discovering new therapeutic agents against resistant bacterial strains, highlighting the compound's importance in medicinal chemistry A. Bogdanowicz et al., 2013.

Safety and Hazards

properties

IUPAC Name |

4-methoxy-5-methylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPQHESIVJJQES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-5-methylpyrimidine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.